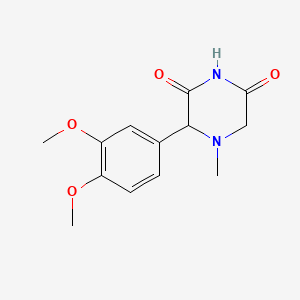

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione

Description

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a piperazine-2,6-dione derivative characterized by a 3,4-dimethoxyphenyl group at the 3-position and a methyl group at the 4-position of the piperazine ring. The 3,4-dimethoxyphenyl substituent is associated with antioxidant activity, as seen in structurally related compounds like curcumin analogs , while the methyl group may enhance lipophilicity and metabolic stability.

Properties

Molecular Formula |

C13H16N2O4 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione |

InChI |

InChI=1S/C13H16N2O4/c1-15-7-11(16)14-13(17)12(15)8-4-5-9(18-2)10(6-8)19-3/h4-6,12H,7H2,1-3H3,(H,14,16,17) |

InChI Key |

SHMWLBZKHAEHQH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC(=O)C1C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazine ring . The reaction mixture is then heated to reflux temperature to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . It may also inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of piperazine-2,6-dione derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Pharmacological Implications

Antioxidant Activity

The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to curcumin derivatives (e.g., compound 3e in ), which exhibit potent free radical scavenging due to methoxy and phenolic groups . However, the piperazine-2,6-dione core may limit redox activity compared to curcumin’s conjugated diketone system.

Anticancer Potential

Piperazine-2,6-diones are implicated in anticancer research, with substituents influencing interactions with cellular targets. For example:

- The methyl group in the target compound may improve membrane permeability, a critical factor in drug bioavailability.

Enzyme Inhibition

- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3d , 2e ) show strong tyrosinase and HIV-1 protease inhibition . Similar activity in the target compound is plausible but untested.

- Sulfonyl-containing derivatives (e.g., 4-[(4-aminophenyl)sulfonyl]piperazine-2,6-dione) may target sulfonamide-sensitive pathways, such as carbonic anhydrase .

Physicochemical Properties

- Lipophilicity : The 4-methyl group in the target compound likely increases lipophilicity compared to polar analogs like 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid ().

- Solubility : The 2-(3,4-dimethoxyphenyl)ethyl chain in 4-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione () may reduce aqueous solubility versus the target compound’s compact substituents.

- Crystal Packing : Hydrogen bonding patterns (e.g., O–H⋯N in ) vary with substituents, affecting crystallinity and stability .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with a dimethoxyphenyl substituent and a diketone moiety. Its structural characteristics suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- MTT Assay Results : A study evaluating several derivatives of diketopiperazines showed moderate to good anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values for some derivatives ranged from 0.7 to 8.9 μM, indicating significant cytotoxic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 11 | A549 | 1.2 |

| Compound 11 | HeLa | 0.7 |

- Mechanism of Action : The compound was observed to induce apoptosis in cancer cells, with flow cytometry confirming early and late-stage cell death. The induction of apoptosis was dose-dependent, particularly pronounced in HeLa cells .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition:

- Cholinesterase Inhibition : Related compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . This suggests that modifications to the piperazine moiety could enhance the biological activity against these enzymes.

Antioxidant and Anti-inflammatory Properties

Some derivatives have demonstrated antioxidant capabilities and immunosuppressive effects:

- Radical Scavenging Activity : Certain pteridine derivatives containing similar structural motifs have been reported as effective radical scavengers, indicating that this compound may also exhibit such properties .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A derivative with a similar structure was tested for its ability to induce apoptosis in U937 cells. Results indicated a dose-dependent relationship with significant cytotoxicity observed .

- Neuroprotective Effects : Research on piperazine derivatives indicated their potential in neuroprotection through enzyme inhibition pathways, which could be relevant for developing treatments for Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.